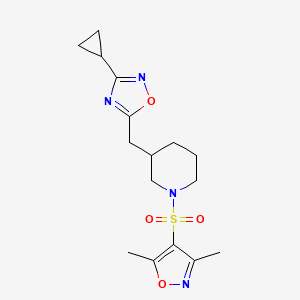
3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a heterocyclic molecule that is presumed to have potential biological activity due to its structural features. Heterocyclic compounds like this one are often studied for their pharmacological properties and can serve as a basis for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with basic heterocyclic scaffolds. For instance, the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives, as mentioned in one of the studies, involves the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, which is then reacted with various electrophiles under basic conditions in an aprotic polar solvent . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be employed.
Molecular Structure Analysis
Polymorphism is a common phenomenon in heterocyclic compounds, where different crystalline forms can exist. The conformational polymorphs of a related compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, show that different polymorphs can have distinct molecular and crystal structures, which can affect the stability and properties of the compound . The molecular structure is crucial as it can influence the interaction with biological targets.
Chemical Reactions Analysis
The reactivity of such heterocyclic compounds is often explored in the context of their potential as drug candidates. The chemical reactions they undergo can be tailored to produce a variety of derivatives with different substituents, which can modulate their biological activity. For example, the synthesis of various derivatives as potential drug candidates for Alzheimer’s disease involves the reaction of a key intermediate with different electrophiles . This approach is likely applicable to the synthesis and modification of 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular and crystal structures. Polymorphism can lead to variations in properties such as solubility, melting point, and stability. For instance, the study of concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole reveals that different polymorphs can have different densities and lattice energies, which are indicative of their stability . These properties are essential for the development of a drug as they affect its formulation and shelf life.
The provided papers do not directly discuss the physical and chemical properties of 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, but they offer insights into the factors that could influence these properties in similar compounds.
Scientific Research Applications
Anticancer Activity
A study explored the lethal poisoning of cancer cells by respiratory chain inhibition combined with dimethyl α-ketoglutarate, showing a bioenergetic catastrophe in cancer cells due to the inhibition of oxidative phosphorylation and glycolysis. This research unveils a metabolic vulnerability in cancer cells that could be exploited for therapeutic purposes (Sica et al., 2019). Furthermore, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole was evaluated for their anticancer properties, showing some derivatives as promising anticancer agents (Rehman et al., 2018).
Antibacterial Activity
Research on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to potent antibacterial activity (Khalid et al., 2016). Another study reported on the synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials, revealing moderate inhibitory effects, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition
Compounds with the 1,3,4-oxadiazole structure have been investigated for their enzyme inhibition potential. One study synthesized derivatives and evaluated them for antibacterial and enzyme inhibition potential, finding modest antibacterial and enzyme inhibition effects, highlighting the diverse biological activities of these compounds (Virk et al., 2023).
properties
IUPAC Name |
3-cyclopropyl-5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-10-15(11(2)23-18-10)25(21,22)20-7-3-4-12(9-20)8-14-17-16(19-24-14)13-5-6-13/h12-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNPNBISWICNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

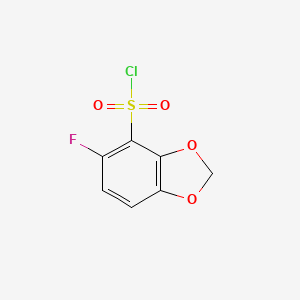
![2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2545681.png)
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)
![7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2545685.png)

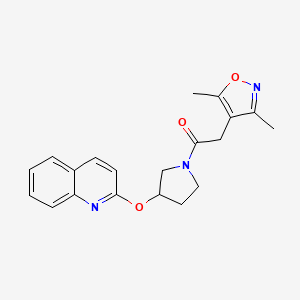
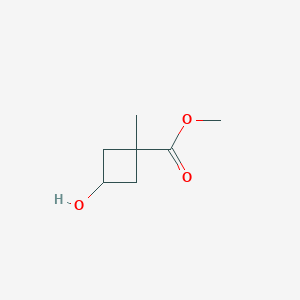
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2545694.png)
![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)
![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)
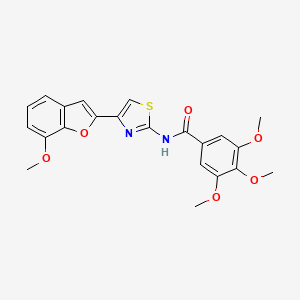
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)